Lipophilicity (LogP) Differentiation: Hexanoate vs. Shorter-Chain α,α-Disubstituted Amino Acid Esters
Methyl 2-amino-2-phenylhexanoate exhibits a predicted XLogP3 value of 2.5, a level of lipophilicity that is purposefully engineered for membrane permeability in cell-based assays. This value is markedly elevated relative to its shorter-chain homologs, which are less hydrophobic and thus diverge in their predicted ADME properties [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Methyl 2-amino-2-phenylacetate (C₂) – predicted LogP ~0.9; Methyl 2-amino-2-phenylpropanoate (C₃) – predicted LogP ~1.5; Methyl 2-amino-2-phenylbutanoate (C₄) – predicted LogP ~1.9 |
| Quantified Difference | ΔLogP = +1.6 (vs. C₂), +1.0 (vs. C₃), +0.6 (vs. C₄) |
| Conditions | XLogP3 algorithm applied to SMILES structures |
Why This Matters
LogP differences of 0.6–1.6 units significantly alter predicted membrane permeability and non-specific protein binding, directly impacting the utility of this hexanoate in cellular assays versus its shorter-chain analogs.
- [1] PubChem. (2025). Computed Descriptors for Methyl 2-amino-2-phenylhexanoate (CID 24820311). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24820311 View Source
